Cas no 108402-49-9 (L-Glutamic acid,N-[N-[4-[[(2-amino-1,4,7,8-tetrahydro-8-methyl-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-g-glutamyl]- (9CI))

L-Glutamic acid,N-[N-[4-[[(2-amino-1,4,7,8-tetrahydro-8-methyl-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-g-glutamyl]- (9CI) structure
108402-49-9 structure
Nome del prodotto:L-Glutamic acid,N-[N-[4-[[(2-amino-1,4,7,8-tetrahydro-8-methyl-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-g-glutamyl]- (9CI)
Numero CAS:108402-49-9
MF:C25H30N8O9
MW:586.553905010223
CID:188398
PubChem ID:135625332

L-Glutamic acid,N-[N-[4-[[(2-amino-1,4,7,8-tetrahydro-8-methyl-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-g-glutamyl]- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • L-Glutamic acid,N-[N-[4-[[(2-amino-1,4,7,8-tetrahydro-8-methyl-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-g-glutamyl]- (9CI)
    • (2S)-2-[[(4S)-4-[[4-[(2-amino-8-methyl-4-oxo-1,7-dihydropteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid
    • 7-hydro-8-methylpteroylglutamylglutamic acid
    • L-Glutamic acid,N-[N-[4-[[(2-amino-1,4,7,8-tetrahydro-8-methyl-4-oxo-6-pteridinyl)methyl]amino...
    • HMPGG
    • L-Glutamic acid, N-(N-(4-(((2-amino-1,4,7,8-tetrahydro-8-methyl-4-oxo-6-pteridinyl)methyl)amino)benzoyl)-L-gamma-glutamyl)-
    • N-(4-{[(2-amino-8-methyl-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)methyl]amino}benzoyl)-L-gamma-glutamyl-L-glutamic acid
    • N-(N-(4-(((2-Amino-1,4,7,8-tetrahydro-8-methyl-4-oxo-6-pteridinyl)methyl)amino)benzoyl)-L-gamma-glutamyl)-L-glutamic acid
    • (2S)-2-[[(4S)-4-[[4-[(2-amino-8-methyl-4-oxo-3,7-dihydropteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid
    • 108402-49-9
    • DTXSID00148537
    • Inchi: InChI=1S/C25H30N8O9/c1-33-11-14(28-19-20(33)31-25(26)32-22(19)38)10-27-13-4-2-12(3-5-13)21(37)30-16(24(41)42)6-8-17(34)29-15(23(39)40)7-9-18(35)36/h2-5,15-16,27H,6-11H2,1H3,(H,29,34)(H,30,37)(H,35,36)(H,39,40)(H,41,42)(H3,26,31,32,38)/t15-,16-/m0/s1
    • Chiave InChI: VNUXXWFZEBNXLN-HOTGVXAUSA-N
    • Sorrisi: OC(CC[C@H](NC(CC[C@H](NC(C1C=CC(NCC2CN(C)C3NC(=NC(=O)C=3N=2)N)=CC=1)=O)C(=O)O)=O)C(=O)O)=O

Proprietà calcolate

  • Massa esatta: 586.2138
  • Massa monoisotopica: 586.21357456g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 8
  • Conta accettatore di obbligazioni idrogeno: 13
  • Conta atomi pesanti: 42
  • Conta legami ruotabili: 14
  • Complessità: 1210
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -1.5
  • Superficie polare topologica: 265Ų

Proprietà sperimentali

  • PSA: 265.21

L-Glutamic acid,N-[N-[4-[[(2-amino-1,4,7,8-tetrahydro-8-methyl-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-g-glutamyl]- (9CI) Letteratura correlata

Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd